

# TIC10g: A Novel Antitumor Agent Modulating the Akt/ERK/Foxo3a Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TIC10g    |           |
| Cat. No.:            | B15614431 | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

TIC10g, also known as ONC201, is a potent, orally active small molecule that has emerged as a promising anti-cancer agent.[1][2] It exhibits a unique mechanism of action by transcriptionally inducing the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a powerful inducer of apoptosis in a wide range of human cancer cells.[2][3] Notably, TIC10g's activity is independent of the p53 tumor suppressor pathway and it possesses the ability to cross the blood-brain barrier, making it a candidate for treating notoriously difficult-to-treat cancers like glioblastoma.[3][4] This technical guide provides a comprehensive overview of TIC10g's core mechanism, focusing on its modulation of the Akt/ERK/Foxo3a signaling cascade, and presents key experimental data and protocols for researchers in the field.

# Core Mechanism of Action: Dual Inactivation of Akt and ERK Leading to Foxo3a-Mediated TRAIL Induction

The primary antitumor effect of **TIC10g** is driven by its ability to induce the expression of the endogenous tumor suppressor TRAIL.[3] This is achieved through a dual inactivation of two







key pro-survival signaling kinases: Akt (also known as Protein Kinase B) and ERK (Extracellular signal-Regulated Kinase).[3][5]

Akt and ERK are central nodes in signaling pathways that promote cell proliferation, survival, and resistance to apoptosis. Both kinases are known to phosphorylate and thereby inactivate the Forkhead Box O3 (Foxo3a) transcription factor.[3][6] This phosphorylation leads to the sequestration of Foxo3a in the cytoplasm, preventing it from translocating to the nucleus and activating its target genes.[3][6]

**TIC10g** disrupts this process by inhibiting the phosphorylation of both Akt and ERK.[3] The dephosphorylation of Foxo3a allows it to translocate into the nucleus, where it binds to the promoter region of the TRAIL gene, leading to its transcriptional upregulation.[3][7] The resulting increase in TRAIL protein production induces apoptosis in tumor cells through both direct and bystander effects.[3] This targeted induction of an endogenous tumor suppressor highlights the novelty of **TIC10g**'s therapeutic strategy.

## **Signaling Pathway Diagram**



TIC10g Signaling Cascade Cytoplasm PI3K pathway Inhibits Inhibits Phosphorylates & Inactivates Binds to Nucleus TRAIL Gene Transcription TRAIL mRNA





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. TIC10 potential cancer drug structure established ecancer [ecancer.org]
- 2. Dual inactivation of Akt and ERK by TIC10 signals Foxo3a nuclear translocation, TRAIL gene induction, and potent antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Dual Inactivation of Akt and ERK by TIC10 Signals Foxo3a Nuclear Translocation, TRAIL Gene Induction, and Potent Antitumor Effects PMC [pmc.ncbi.nlm.nih.gov]
- 4. TIC10/ONC201—a potential therapeutic in glioblastoma Karpel-Massler Translational Cancer Research [tcr.amegroups.org]
- 5. Identification of TRAIL-inducing compounds highlights small molecule ONC201/TIC10 as a unique anti-cancer agent that activates the TRAIL pathway PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bimodal Regulation of FoxO3 by AKT and 14-3-3 PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TIC10g: A Novel Antitumor Agent Modulating the Akt/ERK/Foxo3a Signaling Cascade]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614431#tic10g-and-the-akt-erk-foxo3a-signaling-cascade]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com